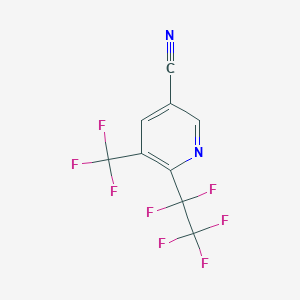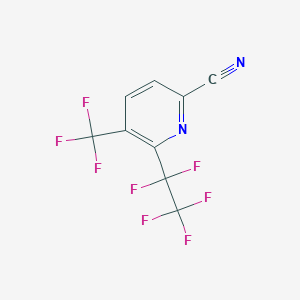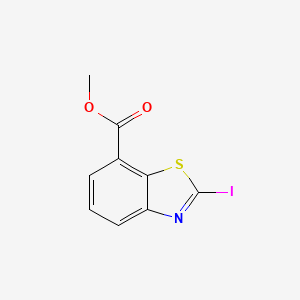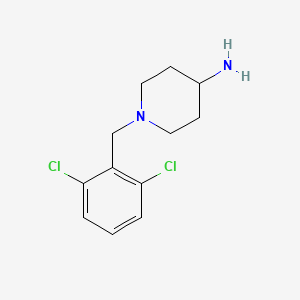
6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pentafluoroetil-5-trifluorometil-nicotinonitrilo es un compuesto orgánico fluorado con la fórmula molecular C9H2F8N2. Este compuesto se caracteriza por la presencia de grupos pentafluoroetil y trifluorometil unidos a un núcleo de nicotinonitrilo. Los compuestos fluorados como este son de gran interés en varios campos debido a sus propiedades químicas únicas, incluida la alta estabilidad térmica y la resistencia a la degradación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Pentafluoroetil-5-trifluorometil-nicotinonitrilo generalmente implica la introducción de grupos fluorados en un andamiaje de nicotinonitrilo. Un método común incluye la reacción de nicotinonitrilo con reactivos pentafluoroetil y trifluorometil en condiciones controladas. La reacción a menudo requiere el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de 6-Pentafluoroetil-5-trifluorometil-nicotinonitrilo puede implicar reactores químicos a gran escala donde las condiciones de reacción se controlan meticulosamente. El proceso incluye pasos como la purificación y la cristalización para garantizar que el producto final cumpla con las especificaciones requeridas para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Pentafluoroetil-5-trifluorometil-nicotinonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de productos parcialmente o totalmente reducidos.
Sustitución: Los grupos fluorados se pueden sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Reactivos como los halógenos o los compuestos organometálicos pueden facilitar las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos fluorados, mientras que la reducción podría producir aminas fluoradas.
Aplicaciones Científicas De Investigación
6-Pentafluoroetil-5-trifluorometil-nicotinonitrilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos fluorados más complejos.
Biología: Se investiga por su posible uso en ensayos bioquímicos y como una sonda para estudiar las interacciones enzimáticas.
Medicina: Se explora su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades mejoradas, como una mayor estabilidad térmica y resistencia química.
Mecanismo De Acción
El mecanismo de acción de 6-Pentafluoroetil-5-trifluorometil-nicotinonitrilo involucra su interacción con objetivos moleculares a través de sus grupos fluorados. Estas interacciones pueden afectar varias vías bioquímicas, lo que lleva a cambios en la actividad enzimática o los procesos celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
6-(Trifluorometil)nicotinonitrilo: Un compuesto relacionado con un grupo trifluorometil en lugar del grupo pentafluoroetil.
5-Ciano-2-(trifluorometil)piridina: Otro derivado de nicotinonitrilo fluorado con propiedades similares.
Singularidad
6-Pentafluoroetil-5-trifluorometil-nicotinonitrilo es único debido a la presencia de grupos pentafluoroetil y trifluorometil, que confieren propiedades químicas distintas, como un mayor contenido de flúor y una mayor estabilidad en comparación con compuestos similares. Esto lo hace particularmente valioso en aplicaciones que requieren materiales de alto rendimiento.
Propiedades
Fórmula molecular |
C9H2F8N2 |
|---|---|
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)6-5(8(12,13)14)1-4(2-18)3-19-6/h1,3H |
Clave InChI |
FLNOHIGOYBQFCG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-](/img/structure/B12120586.png)



![6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120607.png)

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide](/img/structure/B12120614.png)
![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)
